

# A Comprehensive Guide to the Chemical Identifiers of 1,3-Dichlorobutane

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Compound of Interest		
Compound Name:	1,3-Dichlorobutane	
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This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing essential chemical identifiers for **1,3-Dichlorobutane**. The document focuses on the Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey), which are fundamental for the unambiguous representation of this chemical structure in computational and database applications.

### **Chemical Structure and Identifiers**

**1,3-Dichlorobutane** is a chlorinated hydrocarbon with the molecular formula C4H8Cl2.[1][2] Accurate and standardized identifiers are crucial for its identification in chemical databases, literature, and regulatory submissions. The following table summarizes the key chemical identifiers for **1,3-Dichlorobutane**.



Identifier Type	Value	Source
SMILES	CC(CCCI)CI	PubChem[1], Sigma-Aldrich[3], Guidechem[4]
InChlKey	QBGVARBIQGHVKR- UHFFFAOYSA-N	PubChem[1], Sigma-Aldrich[3], NIST[2]
IUPAC Name	1,3-dichlorobutane	PubChem[1]
CAS Number	1190-22-3	PubChem[1], Sigma-Aldrich[3]
Molecular Formula	C4H8Cl2	PubChem[1], Tokyo Chemical Industry[5], NIST[2]
InChI	InChI=1S/C4H8Cl2/c1-4(6)2-3- 5/h4H,2-3H2,1H3	PubChem[1], Sigma-Aldrich[3], NIST[2]

## **Methodologies for Identifier Generation**

The SMILES and InChIKey identifiers are algorithmically generated from the molecule's structural information.

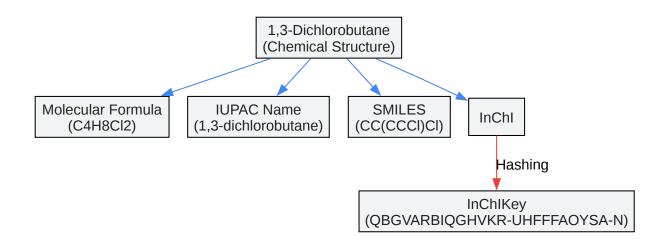
- SMILES (Simplified Molecular Input Line Entry System): This is a line notation for describing
  the structure of chemical species using short ASCII strings. The SMILES string CC(CCCI)CI
  for 1,3-Dichlorobutane represents its linear carbon chain and the positions of the two
  chlorine atoms.[1]
- InChI (International Chemical Identifier) and InChIKey: The InChI is a textual identifier for
  chemical substances, designed to provide a standard way to encode molecular information
  and to facilitate searching for such information in databases and on the web. The InChIKey is
  a fixed-length (27-character) condensed digital representation of the InChI. The InChIKey
  QBGVARBIQGHVKR-UHFFFAOYSA-N is a hashed version of the full InChI string, which is
  more convenient for web and database searches.[1][2][3]

# **Logical Relationship of Chemical Identifiers**

The following diagram illustrates the logical workflow from the chemical structure to its various identifiers. The molecular structure is the foundational information from which other identifiers



are derived.



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